8-Bromoimidazo[1,5-a]pyridine
Overview
Description
8-Bromoimidazo[1,5-a]pyridine is a chemical compound with the CAS Number: 1052271-60-9. It has a molecular weight of 197.03 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H5BrN2 . The InChI code for this compound is 1S/C7H5BrN2/c8-6-2-1-3-10-5-9-4-7(6)10/h1-5H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. The compound’s storage temperature should be at room temperature, and it should be sealed in a dry environment .Scientific Research Applications
Synthesis of Aminoimidazo Pyridines
8-Bromoimidazo[1,5-a]pyridine derivatives are used in the synthesis of 3-aminoimidazo[1,2-a]pyridines, which are prepared in good to excellent yields using ionic liquids. This process involves a simple workup and allows for the reuse of the ionic liquid (Shaabani, Soleimani, & Maleki, 2006).
Inhibitors of Farnesyltransferase
Conformationally constrained 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine inhibitors of farnesyltransferase have been synthesized, which exhibit improved in vivo metabolic stability. This is achieved through intramolecular cyclization of an iminium ion (Dinsmore et al., 2000).
Tyrosyl-tRNA Synthetase Inhibitors
6-Bromo-imidazo[4,5-b]pyridine derivatives have been synthesized as potential inhibitors of S. aureus tyrosyl-tRNA synthetase. These derivatives are characterized using NMR spectroscopy and confirmed with monocrystalline X-ray crystallography (Jabri et al., 2023).
Synthesis of Imidazo Pyrimidine Derivatives
8-Bromoimidazo[1,2-c]pyrimidine derivatives have been synthesized from C-substituted 4-aminopyrimidines, demonstrating the versatility of 8-Bromoimidazo derivatives in the synthesis of various heterocyclic compounds (Rogul'chenko, Mazur, & Kochergin, 1975).
BCATm Inhibitors
In the search for BCATm inhibitors suitable for in vivo study, a highly potent and selective compound was identified, which involves the this compound structure. This compound demonstrated improved pharmacokinetic properties and significant biological activity (Deng et al., 2016).
SRN1 Reactions
This compound derivatives are used in SRN1 (nucleophilic radical substitution) reactions, which are essential in organic synthesis for creating various functionalized compounds (Vanelle, Szabo, & Crozet, 2008).
Antimicrobial Agents
Benzimidazole derivatives bearing this compound have shown substantial antibacterial and antifungal activity. This highlights the potential of these compounds as antimicrobial agents (Desai, Shihory, & Kotadiya, 2014).
Antibacterial and Antioxidant Candidates
Derivatives of 5-Bromo-imidazo[4,5-b]pyridine have been synthesized and shown to be effective against Gram-positive and Gram-negative bacterial strains. They also exhibited antioxidant properties (Variya, Panchal, & Patel, 2019).
Physiological Research Tools
Imidazole derivatives, including this compound, are used as tools in physiological research. They allow insights into the regulation of terpenoid metabolism, which is crucial for understanding plant growth and development (Grossmann, 1990).
Antimicrobial Activity of Ionic Liquids
Long-chain imidazolium and pyridinium-based ionic liquids, which can include this compound structures, have been investigated for their antimicrobial activity, particularly against bacteria and fungi (Cornellas et al., 2011).
Future Directions
Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, the future directions for 8-Bromoimidazo[1,5-a]pyridine could involve further exploration of its potential applications in medicinal chemistry and drug discovery research .
Mechanism of Action
Target of Action
8-Bromoimidazo[1,5-a]pyridine is a derivative of imidazopyridine, which has been recognized as a significant scaffold in the pharmaceutical industry due to its wide range of pharmacological activities . .
Mode of Action
Imidazopyridine derivatives have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Pathways
Imidazopyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Result of Action
Imidazopyridine derivatives have shown significant activity against various human cancer cell lines .
Action Environment
It is generally recommended that this compound should be stored in a sealed, dry environment at room temperature for optimal stability .
properties
IUPAC Name |
8-bromoimidazo[1,5-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-3-10-5-9-4-7(6)10/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETMJXPCEJHPRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC=C2C(=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1052271-60-9 | |
Record name | 8-bromoimidazo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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